2-((3-Cyano-6-methylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide
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Overview
Description
2-((3-Cyano-6-methylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide is a complex organic compound that features a pyridine ring, a cyano group, a nitro group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-6-methylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Thioether Formation: The thioether linkage can be formed by reacting the pyridine derivative with a thiol compound.
Acetamide Formation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Final Assembly: The final compound can be assembled by coupling the intermediate products under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-6-methylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the thioether group could yield a sulfoxide or sulfone, while reduction of the nitro group could yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, 2-((3-Cyano-6-methylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological properties. The presence of the cyano and nitro groups suggests that it may have bioactive properties, potentially serving as a lead compound for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique structure may impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-6-methylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and nitro groups could play a role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((3-Cyano-6-methylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide include other pyridine derivatives with cyano and nitro groups. Examples include:
- 2-Cyano-6-methylpyridine
- 2-Nitro-4-methylpyridine
- N-(2-Methyl-4-nitrophenyl)acetamide
Uniqueness
What sets this compound apart is the combination of these functional groups within a single molecule. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H14N4O3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(3-cyano-6-methylpyridin-2-yl)sulfanyl-N-(2-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H14N4O3S/c1-10-7-13(20(22)23)5-6-14(10)19-15(21)9-24-16-12(8-17)4-3-11(2)18-16/h3-7H,9H2,1-2H3,(H,19,21) |
InChI Key |
ZDZPGFOCACTELE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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